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molecular formula C12H12O B8392585 2-Vinyl-4-phenyl-3-butyn-ol

2-Vinyl-4-phenyl-3-butyn-ol

Cat. No. B8392585
M. Wt: 172.22 g/mol
InChI Key: PXRSHSUMZYVCDS-UHFFFAOYSA-N
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Patent
US08586505B2

Procedure details

40 ml of dry tetrahydrofuran and 20 ml of a 1.6 M n-butyl lithium solution were added to a nitrogen-substituted flask at −78° C., and the obtained mixture was then stirred for 30 minutes. Thereafter, 3.5 ml of a trifluoroborane tetrahydrofuran complex was slowly added dropwise to the reaction solution. The obtained solution was further stirred at −78° C. for 15 minutes, and 2.00 g of 1,3-butadiene monoepoxide was slowly added dropwise thereto. The thus obtained mixture was further stirred at −78° C. for 3 hours. Thereafter, 50 ml of a saturated ammonium chloride aqueous solution was added to the reaction solution, and the obtained solution was extracted with 100 ml of ethyl acetate once and was then dried over sodium sulfate. The sodium sulfate was filtrated, and the organic layer was then concentrated. The residue was purified by flash chromatography (manufactured by Biotage AB; Isolera™), so as to obtain 1.80 g of 2-vinyl-4-phenyl-3-butyn-ol.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH2:6]=[CH:7][CH:8]1[O:10][CH2:9]1.[Cl-].[NH4+]>O1CCCC1>[CH:7]([CH:8]([C:4]#[C:3][C:2]1[CH:1]=[CH:4][CH:3]=[CH:2][CH:1]=1)[CH2:9][OH:10])=[CH2:6] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C=CC1CO1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the obtained mixture was then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Thereafter, 3.5 ml of a trifluoroborane tetrahydrofuran complex was slowly added dropwise to the reaction solution
STIRRING
Type
STIRRING
Details
The obtained solution was further stirred at −78° C. for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The thus obtained mixture was further stirred at −78° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the obtained solution was extracted with 100 ml of ethyl acetate once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The sodium sulfate was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (manufactured by Biotage AB; Isolera™)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)C(CO)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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